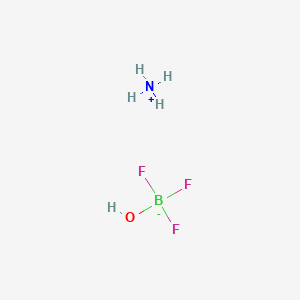![molecular formula C₁₆H₂₇FN₂O₅Si B1145282 (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1244762-86-4](/img/no-structure.png)
(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a modified uridine molecule, which is a component of RNA. It has a 2’-deoxy-2’-fluoro-2’-methyl modification at the 2’ position of the ribose sugar, and a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-oxygen of the sugar .
Synthesis Analysis
The synthesis of such compounds typically involves the protection of the hydroxyl groups in the sugar part of the nucleoside, followed by the introduction of the fluorine and methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be similar to that of uridine, but with the aforementioned modifications. The 2’-deoxy-2’-fluoro-2’-methyl modification would make the sugar part of the molecule more lipophilic (fat-loving), and the TBDMS group would add significant bulk to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be similar to that of other modified nucleosides. The 2’-deoxy-2’-fluoro-2’-methyl group might make the compound more resistant to degradation by enzymes called nucleases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its modifications. The 2’-deoxy-2’-fluoro-2’-methyl group would likely increase the compound’s lipophilicity, and the TBDMS group would increase its steric bulk .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine involves the protection of the hydroxyl groups, followed by the introduction of the fluorine atom and the silyl group. The final step involves the deprotection of the silyl group and the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "2'-Deoxyuridine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Acetic anhydride", "Hydrogen fluoride", "Methanol", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Protection of the 5'-hydroxyl group with tert-butyldimethylsilyl chloride and triethylamine in methanol", "Protection of the 3'-hydroxyl group with acetic anhydride and triethylamine in methanol", "Introduction of the fluorine atom at the 2'-position using hydrogen fluoride in methanol", "Introduction of the tert-butyldimethylsilyl group at the 3'-position using tert-butyldimethylsilyl chloride and triethylamine in methanol", "Deprotection of the 3'-hydroxyl group using sodium hydroxide in methanol", "Deprotection of the 5'-hydroxyl group using hydrogen fluoride in methanol" ] } | |
CAS-Nummer |
1244762-86-4 |
Molekularformel |
C₁₆H₂₇FN₂O₅Si |
Molekulargewicht |
374.48 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)